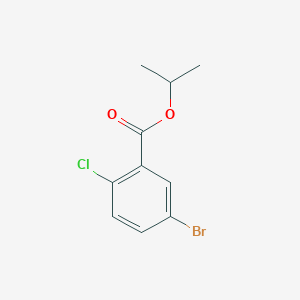

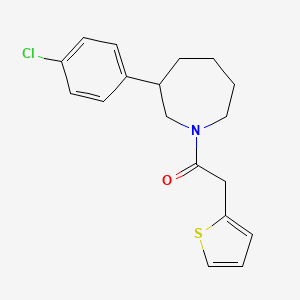

(3,4-Dimethylphenyl)(4-((4-fluorophenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, (3,4-Dimethylphenyl)(4-((4-fluorophenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone, is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs and potential biological activities. For instance, the first paper describes a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative with a dihydroquinoline core and methoxyphenyl substituents, which exhibits a range of therapeutic properties including anticancer and anti-inflammatory effects . The second paper discusses the synthesis of a dihydronaphthalene derivative with antiestrogenic activity, which also contains a methoxyphenyl group . These compounds share structural similarities with the compound , suggesting that it may also possess significant biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions starting from commercially available reagents. In the first paper, the synthesis of the tetrahydroquinoline derivative is achieved through a Povarov cycloaddition reaction followed by N-furoylation . The second paper outlines the synthesis of a dihydronaphthalene derivative through acylation, a Grignard reaction, demethylation, etherification, and salt formation . These methods indicate that the synthesis of (3,4-Dimethylphenyl)(4-((4-fluorophenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone would likely involve similar complex organic transformations, possibly including cycloaddition, acylation, and substitution reactions.

Molecular Structure Analysis

The molecular structures of the compounds in the provided papers were characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, and X-ray diffraction . These techniques are essential for confirming the identity and purity of the synthesized compounds. The structural analysis of the compound of interest would similarly require the use of these techniques to ensure the correct molecular structure has been obtained.

Chemical Reactions Analysis

The compounds described in the papers are likely to undergo a variety of chemical reactions due to the presence of reactive functional groups. For example, the methoxy groups in the compounds could be subject to demethylation reactions, while the phenyl rings could participate in further electrophilic substitution reactions . The sulfonyl group in the compound of interest suggests potential for sulfonylation or related reactions, which could be explored for further chemical modifications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the compound of interest are not directly reported, the properties of similar compounds can provide some insights. The presence of aromatic rings and heteroatoms in the compounds suggests they are likely to exhibit moderate to low solubility in water, with better solubility in organic solvents . The molecular weight, melting point, and other physical properties would need to be determined experimentally. The biological activities reported, such as anticancer and antiestrogenic effects, imply that the compound may interact strongly with biological targets, which could be related to its chemical properties .

Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Properties

One area of application involves the synthesis of novel compounds with potential antioxidant properties. For instance, derivatives of dimethoxyphenyl and trimethoxyphenyl methanone have been synthesized and evaluated for their in vitro antioxidant activities. These studies reveal that certain bromophenol derivatives exhibit effective antioxidant power, suggesting their potential utility in medicinal chemistry and pharmaceuticals (Çetinkaya et al., 2012).

Fluorescent Labeling and Sensing

Compounds related to methoxyquinolinyl derivatives have been explored for their fluorescent properties. For example, 6-methoxy-4-quinolone has been highlighted for its strong fluorescence in aqueous media, making it useful as a fluorescent labeling reagent in biomedical analysis. This compound exhibits stable fluorescence across a wide pH range, underscoring its applicability in developing novel fluorescent probes for scientific research (Hirano et al., 2004).

Material Science Applications

In material science, derivatives have been utilized in the synthesis of anion exchange membranes and polymer materials with enhanced properties. Research into poly(arylene ether sulfone)s incorporating pendant benzyl-quaternary ammonium groups has shown promising results in terms of hydroxide conductivity, alkaline stability, and potential for fuel cell applications. Such studies demonstrate the compound's relevance in advancing materials technology for energy and environmental applications (Shi et al., 2017).

Propiedades

IUPAC Name |

(3,4-dimethylphenyl)-[4-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FNO4S/c1-15-4-5-17(12-16(15)2)24(28)22-14-27-23-11-8-19(31-3)13-21(23)25(22)32(29,30)20-9-6-18(26)7-10-20/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDYLVASHFPIKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Dimethylphenyl)(4-((4-fluorophenyl)sulfonyl)-6-methoxyquinolin-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

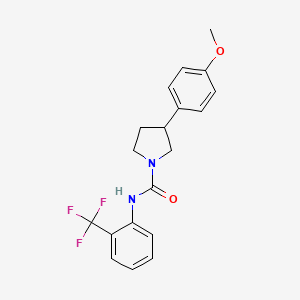

![1-(Sec-butylamino)-3-[(4-chlorobenzyl)oxy]propan-2-ol](/img/structure/B2519394.png)

![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2519395.png)

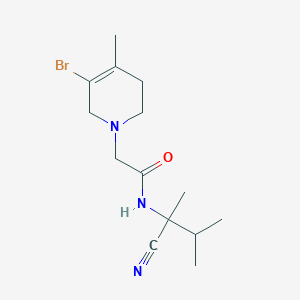

![1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride](/img/structure/B2519402.png)

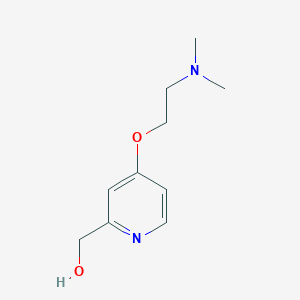

![2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519408.png)

![6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2519409.png)